Tert-butyl 1-methyl-2-propynyl ether
Description
Contextualization within Propargyl Ether Chemistry
Propargyl ethers are a class of organic compounds characterized by the presence of a propargyl group (a 2-propynyl group) attached to an oxygen atom, which is in turn bonded to another organic substituent. These compounds are highly versatile building blocks in organic synthesis due to the reactivity of the alkyne and the ether linkage. marketpublishers.com The terminal alkyne can participate in a wide array of transformations, including cycloadditions, coupling reactions, and nucleophilic additions.
Tert-butyl 1-methyl-2-propynyl ether is a specific example of a propargyl ether. The presence of the tert-butyl group introduces significant steric hindrance, which can influence the reactivity of the ether and the alkyne. The methyl group on the carbon adjacent to the ether oxygen creates a chiral center, meaning the molecule can exist as a pair of enantiomers. This chirality adds another layer of complexity and potential application, particularly in asymmetric synthesis.
Historical Overview of Relevant Ether Synthesis and Reactivity Studies
The primary method for the synthesis of ethers is the Williamson ether synthesis, a reaction that has been a cornerstone of organic chemistry for over a century. Current time information in Одинцовский городской округ, RU.guidechem.com This reaction involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction. masterorganicchemistry.com Given the structure of this compound, a plausible synthetic route would involve the reaction of the sodium or potassium salt of 3-butyn-2-ol (B105428) with tert-butyl bromide. However, due to the tertiary nature of the tert-butyl halide, elimination reactions would be a significant competing pathway. quora.com A more viable approach would likely involve the reaction of the sodium or potassium salt of tert-butanol (B103910) with 3-chloro-1-butyne (B1584404) or a related electrophile.
The reactivity of propargyl ethers has been extensively studied. The terminal alkyne can undergo deprotonation to form a potent nucleophile, which can then react with a variety of electrophiles. It can also participate in metal-catalyzed reactions, such as the Sonogashira coupling, to form more complex acetylenic compounds. The ether linkage itself is generally stable but can be cleaved under strongly acidic conditions. pdx.edu
Structural Attributes and Initial Theoretical Considerations of the Compound
The structure of this compound, with the IUPAC name 3-(tert-butoxy)but-1-yne keyorganics.net, presents several interesting features for theoretical consideration. The central oxygen atom is sp³ hybridized, leading to a bent geometry. The carbon atom of the tert-butyl group attached to the oxygen is also sp³ hybridized and tetrahedral. The propargyl group contains a terminal alkyne, with the two alkyne carbons being sp hybridized and having a linear geometry. The carbon atom bearing the methyl group is a stereocenter, meaning the molecule is chiral.
The steric bulk of the tert-butyl group is expected to have a significant impact on the molecule's conformation and reactivity. It may hinder the approach of reagents to the ether oxygen and the adjacent chiral center. The electron-donating nature of the tert-butyl group could also influence the electron density of the ether oxygen.
Significance as a Research Target in Modern Synthetic Methodologies
While there is a lack of specific research focused on this compound, its structure suggests several potential applications in modern synthetic methodologies. The presence of a terminal alkyne makes it a suitable substrate for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles, which are important pharmacophores.
The chirality of the molecule makes it a potential building block for the synthesis of enantiomerically pure complex molecules. The steric hindrance provided by the tert-butyl group could be exploited to control the stereochemical outcome of reactions at the propargyl unit. Furthermore, the development of efficient and stereoselective synthetic routes to this compound would be a valuable contribution to the field of organic synthesis. The potential for this molecule to serve as a precursor to novel ligands for asymmetric catalysis or as a building block in materials science also warrants further investigation. A market report on the compound suggests some level of commercial interest, though the specific applications are not detailed. marketpublishers.com
Interactive Data Tables
Table 1: Compound Identification
| Property | Value |
| Compound Name | This compound |
| Synonyms | 3-(tert-butoxy)but-1-yne |
| CAS Number | 26826-40-4 sigmaaldrich.com |
| Molecular Formula | C₈H₁₄O keyorganics.net |
| IUPAC Name | 3-(tert-butoxy)but-1-yne keyorganics.net |
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]but-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6-7(2)9-8(3,4)5/h1,7H,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQFHOBKZSUGLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403074 | |
| Record name | tert-butyl 1-methyl-2-propynyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26826-40-4 | |
| Record name | tert-Butyl 1-methyl-2-propynyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026826404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-butyl 1-methyl-2-propynyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl-1-methyl-2-propynyl ether | |
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Synthetic Methodologies and Stereocontrol Strategies
Direct Etherification Routes to Tert-butyl 1-methyl-2-propynyl ether
Direct etherification routes focus on forming the ether linkage from but-3-yn-2-ol and a tert-butyl source in a single key step. These methods are often favored for their atom economy and straightforward approach.
Nucleophilic Substitution Approaches
Nucleophilic substitution is a foundational method for ether synthesis. In the context of this compound, this typically involves the reaction of a tert-butoxide nucleophile with an electrophilic but-3-yn-2-ol derivative, or the activation of the propargylic alcohol to facilitate attack by tert-butanol (B103910).
A common strategy involves converting the hydroxyl group of but-3-yn-2-ol into a better leaving group, such as a halide (e.g., propargyl bromide) or a sulfonate ester (e.g., tosylate or mesylate). The subsequent reaction with a strong nucleophile like potassium tert-butoxide proceeds via an SN2 mechanism to yield the desired ether. However, the steric bulk of the tert-butoxide can hinder the reaction and may promote elimination side reactions.
Alternatively, the propargylic alcohol itself can be activated in situ. Strong acids can protonate the hydroxyl group, turning it into a good leaving group (water). youtube.com The resulting propargylic carbocation is stabilized by the adjacent alkyne and can be trapped by a nucleophile like tert-butanol. youtube.comyoutube.com This SN1-type pathway is particularly relevant for secondary propargylic alcohols like but-3-yn-2-ol. Care must be taken as rearrangements can occur, especially under harsh acidic conditions. youtube.com
Catalytic Etherification Protocols
To overcome the limitations of classical nucleophilic substitution, various catalytic systems have been developed to facilitate the etherification of propargylic alcohols under milder conditions. These methods often offer higher yields and selectivity.
Lewis acids such as scandium(III) or lanthanum(III) triflates have been shown to catalyze the direct etherification of propargylic alcohols with other alcohols. nih.gov Iron(III) catalysts, for example, Fe(OTf)3, are also effective for the synthesis of unsymmetrical ethers from secondary alcohols, including benzylic and tertiary alcohols. acs.org These catalysts activate the propargylic alcohol, making it more susceptible to nucleophilic attack by tert-butanol. Transition-metal catalysts based on ruthenium, gold, and copper have also been extensively studied for propargylic substitution reactions. umsl.eduacs.orgthieme-connect.com For instance, cationic ruthenium allenylidene complexes can catalyze the etherification of secondary and tertiary propargylic alcohols with primary and secondary alcohols as nucleophiles. umsl.edu
The table below summarizes representative catalytic systems applicable to the formation of propargyl ethers.
| Catalyst System | Alcohol Substrate | Nucleophile | Key Features | Reference |
|---|---|---|---|---|
| Fe(OTf)₃ / NH₄Cl | Secondary benzylic alcohols | Primary/Secondary alcohols | Simple, requires no inert atmosphere, suppresses side reactions. | acs.org |
| Sc(OTf)₃ or La(OTf)₃ | Propargyl alcohols | Alcohols/Thiols | High yields in MeNO₂-H₂O solvent system. | nih.gov |
| Cationic Ruthenium Allenylidene Complex | Secondary/Tertiary propargylic alcohols | Primary/Secondary alcohols | Low catalyst loading, no additives required. | umsl.edu |
| CuOTf·C₆H₆ / Me-Pybox | Propargylic carbonates | Alcohols/Phenols | First example of transition-metal-catalyzed enantioselective propargylic etherification. | acs.org |
| Er(OTf)₃ | Alcohols/Phenols | tert-Butyl source (e.g., isobutylene) | Eco-compatible, solvent-free conditions, reusable catalyst. | organic-chemistry.org |
Base-Mediated Alkylation Reactions
Base-mediated alkylation, a variant of the Williamson ether synthesis, is another viable route. organic-chemistry.org In this approach, a strong base is used to deprotonate the alcohol, forming an alkoxide that then acts as the nucleophile. For the synthesis of this compound, one could deprotonate tert-butanol with a strong base like potassium hydride (KH) to form potassium tert-butoxide. This is then reacted with an activated but-3-yn-2-ol, such as 3-chloro-1-butyne (B1584404).
Alternatively, propargyl bromide can be reacted with a dihydroxybenzene in the presence of potassium carbonate to form bis(propargyl) ethers, demonstrating a base-mediated pathway for propargyl ether formation. rsc.org While direct alkylation of tert-butanol can be challenging due to its steric hindrance, this method remains a fundamental strategy in ether synthesis.
Stereoselective and Asymmetric Synthesis of Chiral Analogues
The carbon atom bearing the methyl and hydroxyl groups in but-3-yn-2-ol is a stereocenter. Consequently, this compound is a chiral molecule. Developing synthetic methods that control the stereochemistry at this center is crucial for applications where a specific enantiomer is required.
Chiral Auxiliary-Mediated Approaches to Alkene Formation
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. This strategy offers a powerful way to achieve high enantioselectivity. numberanalytics.comnumberanalytics.com
In the context of synthesizing chiral propargyl ethers, a chiral auxiliary can be attached to the but-3-yn-2-ol precursor. For example, pseudoephenamine can serve as a versatile chiral auxiliary for asymmetric alkylation reactions, allowing for the formation of quaternary carbon centers with high stereocontrol. nih.gov Although the subsection title refers to "alkene formation," the principle extends to the formation of other functional groups. A strategy could involve attaching a chiral auxiliary to a precursor, performing a diastereoselective propargylation, and then proceeding to the etherification step. Recently, the concept of a catalytically formed chiral auxiliary has been extended to the asymmetric cyclopropanation and epoxidation of tetrasubstituted olefins derived from propargylic amines, showcasing the power of this approach in complex synthesis. nih.gov
Asymmetric Catalysis in Propargyl Ether Formation
Asymmetric catalysis is a highly efficient method for synthesizing enantiomerically enriched compounds, where a small amount of a chiral catalyst generates a large quantity of a chiral product. The asymmetric O-alkylation of secondary alcohols, especially sterically demanding ones, remains a significant challenge. researchgate.net
A notable breakthrough is the copper-catalyzed propargylic substitution that enables the asymmetric O-propargylation of secondary aliphatic alcohols under nearly neutral, base-free conditions. researchgate.netresearchgate.net This method tolerates a wide range of functional groups and shows excellent chemoselectivity. By using a chiral copper-ligand complex, it is possible to react a propargylic electrophile (such as a carbonate or acetate (B1210297) derivative of but-3-yn-2-ol) with a nucleophile like tert-butanol to form the chiral ether with high enantioselectivity. acs.org
Another approach involves the catalytic, stereoselective synthesis of the chiral propargylic alcohol precursor, but-3-yn-2-ol. rsc.orgnih.gov For instance, the asymmetric addition of terminal alkynes to aldehydes, catalyzed by chiral zinc-ProPhenol complexes or other systems, can produce chiral secondary propargylic alcohols in high yield and enantiomeric excess. This enantiomerically enriched alcohol can then be converted to the target ether in a subsequent step, preserving the stereochemistry.
The table below highlights selected methods for the asymmetric synthesis of chiral propargylic alcohols and ethers.
| Method | Catalyst/Auxiliary | Substrates | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Asymmetric O-propargylation | Cu-catalyst / Chiral P,N,N-ligand | Propargylic acetates, Secondary aliphatic alcohols | Chiral α,α′-disubstituted ethers | Base-free, proceeds under almost neutral conditions, broad scope. | researchgate.netresearchgate.net |
| Enantioselective Propargylic Etherification | CuOTf / Me-Pybox ligand | Propargylic carbonates, Alcohols/Phenols | Chiral propargylic ethers | High enantioselectivity (up to 99% ee). | acs.org |
| Asymmetric Aldol Coupling | Prolinol ether–CuI–PhCO₂H | Aldehydes, Ynals | Chiral propargylic alcohols | High diastereo- and enantioselectivity. | rsc.org |
| Asymmetric Addition | ortho-Sulfinylbenzyl carbanions (Chiral Reagent) | Sulfonylacetylenes | Chiral secondary benzyl (B1604629) propargyl alcohols | Proceeds via an unusual α-attack (anti-Michael addition). | nih.gov |
| Catalytically Formed Chiral Auxiliary | Pd-catalyst / Trifluoroacetaldehyde hemiacetal | Propargylic amines | Enantioenriched oxazolidines | Auxiliary is generated in a useful synthetic step. | nih.gov |
Diastereoselective Syntheses of Derivatives
The diastereoselective synthesis of derivatives of "this compound" is a nuanced area of organic chemistry, with stereocontrol being influenced by the nature of the reactants and the reaction conditions. While specific studies on the diastereoselective reactions of this compound are not extensively documented, valuable insights can be drawn from analogous reactions involving chiral propargyl ethers. The stereochemical outcome of reactions at positions adjacent to the ether linkage is often dictated by the steric and electronic properties of the substituents on the acetylene (B1199291) and the chiral center.
In the context of addition reactions to the alkyne moiety, the tert-butoxy (B1229062) group, in conjunction with the methyl group on the adjacent carbon, can exert significant stereodirecting effects. For instance, the addition of nucleophiles to the triple bond can be influenced by the chiral center, leading to the preferential formation of one diastereomer over the other. The bulky tert-butyl group can create a sterically hindered environment, guiding the approach of the incoming reagent.
A relevant example of diastereoselectivity in related systems is the addition of organometallic reagents to chiral propargylic ethers. The stereoselectivity of such additions is often dependent on the specific metal and the solvent used. For example, the addition of propargylmagnesium bromide to chiral N-sulfinyl imines has been shown to proceed with high diastereoselectivity, which can be reversed by changing the solvent from a coordinating one like THF to a non-coordinating one like DCM. acs.org This highlights the delicate balance of factors that control the stereochemical outcome.
Furthermore, in reactions such as the Pauson-Khand reaction, where an alkyne, an alkene, and carbon monoxide cyclize to form a cyclopentenone, the stereochemistry of the propargylic ether can direct the formation of the new stereocenters in the product. scripps.eduwikipedia.orgnih.gov The cis-fusion of the resulting bicyclic system is often favored, and the substituent at the propargylic position can influence the facial selectivity of the cycloaddition.
Table 1: Factors Influencing Diastereoselectivity in Propargyl Ether Derivative Synthesis
| Factor | Influence on Diastereoselectivity | Example Reaction Type |
| Steric Bulk of Substituents | The bulky tert-butyl group can block one face of the molecule, directing the approach of reagents. | Nucleophilic addition to the alkyne |
| Chiral Auxiliary | A chiral group on the propargylic ether can induce asymmetry in the product. | Asymmetric synthesis |
| Solvent | Coordinating and non-coordinating solvents can alter the transition state geometry, favoring different diastereomers. | Grignard reagent additions |
| Catalyst | The choice of metal catalyst and ligands can significantly impact the stereochemical outcome. | Pauson-Khand reaction, A3 coupling |
Protecting Group Strategies Utilizing the Tert-butyl Moiety in Precursors
The synthesis of "this compound" and its derivatives often involves the use of protecting groups to mask reactive functionalities in the precursor molecules. The tert-butyl group itself is a robust protecting group for alcohols due to its stability under a wide range of reaction conditions, particularly basic and nucleophilic environments. stackexchange.comresearchgate.net
In the synthesis of precursors to the target ether, a key starting material would be but-3-yn-2-ol. The hydroxyl group of this propargylic alcohol can be protected with a tert-butyl group to form a tert-butyl ether. This protection strategy is advantageous when subsequent reactions involve strong bases or organometallic reagents that would otherwise deprotonate the alcohol. The tert-butylation of alcohols can be achieved under acidic conditions using isobutylene (B52900) or via reaction with tert-butylating agents like tert-butyl 2,2,2-trichloroacetimidate in the presence of a noncoordinating acid-base catalyst. organic-chemistry.org
Alternatively, if the synthesis starts from a molecule where the alkyne needs protection, silyl (B83357) groups such as trimethylsilyl (B98337) (TMS) or the more sterically demanding tert-butyldimethylsilyl (TBDMS) are commonly employed. stackexchange.com These groups can be readily introduced at the terminal alkyne position and are stable to many reaction conditions used to modify other parts of the molecule. The choice between different silyl groups allows for selective deprotection, a key strategy in multi-step synthesis.
The stability of the tert-butyl ether linkage is a significant advantage. It is generally resistant to cleavage by bases and many nucleophiles but can be removed under acidic conditions, providing an orthogonal protecting group strategy when combined with acid-labile or fluoride-labile silyl protecting groups on the alkyne. stackexchange.com
Table 2: Common Protecting Groups in the Synthesis of Propargyl Ether Precursors
| Protecting Group | Functional Group Protected | Introduction Conditions | Cleavage Conditions |
| Tert-butyl (t-Bu) | Hydroxyl | Isobutylene, acid catalyst | Strong acid (e.g., TFA) |
| Trimethylsilyl (TMS) | Alkyne C-H | TMSCl, base | Mild acid or fluoride (B91410) source |
| Tert-butyldimethylsilyl (TBDMS) | Alkyne C-H, Hydroxyl | TBDMSCl, imidazole | Fluoride source (e.g., TBAF) |
| Benzyl (Bn) | Hydroxyl | Benzyl bromide, base | Hydrogenolysis |
Green Chemistry and Sustainable Synthetic Pathways for the Compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. libretexts.org Applying these principles to the synthesis of "this compound" involves considering aspects such as atom economy, the use of safer solvents, and the development of catalytic, energy-efficient methods.
A key reaction in the synthesis of ethers is the Williamson ether synthesis. Traditional Williamson synthesis often uses stoichiometric amounts of strong bases and can generate significant salt waste. Greener alternatives focus on catalytic approaches. For the synthesis of tert-butyl ethers, methods that utilize catalytic amounts of acid and a tert-butyl source with minimal waste generation are preferred. For example, the use of recyclable solid acid catalysts like alumina-sulfuric acid has been reported for the synthesis of propargyl ethers, offering a solvent-free and atom-efficient process where water is the only byproduct. researchgate.net
The choice of solvent is another critical factor in green synthesis. Many traditional organic solvents are volatile, flammable, and toxic. The ideal green solvent is non-toxic, biodegradable, and derived from renewable resources. Water is an excellent green solvent for some reactions, and research has explored its use in propargylation reactions. mdpi.com For reactions requiring non-polar conditions, the use of greener ethereal solvents like cyclopentyl methyl ether (CPME) is a promising alternative to traditional solvents like THF or diethyl ether due to its higher boiling point, lower peroxide formation tendency, and greater stability. researchgate.net
Table 3: Green Chemistry Approaches for Ether Synthesis
| Green Chemistry Principle | Application to "this compound" Synthesis |
| Atom Economy | Utilize catalytic methods that maximize the incorporation of starting materials into the final product. |
| Safer Solvents and Auxiliaries | Employ greener solvents like water or cyclopentyl methyl ether (CPME) and avoid hazardous reagents. researchgate.net |
| Catalysis | Use recyclable solid acid catalysts or develop efficient metal-catalyzed one-pot procedures. researchgate.net |
| Design for Energy Efficiency | Develop reactions that proceed at ambient temperature and pressure to reduce energy consumption. |
| Reduce Derivatives | Minimize the use of protecting groups to shorten the synthetic route and reduce waste. |
Multicomponent Reactions Incorporating the Compound
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov Propargyl ethers, including potentially "this compound," can be valuable components in such reactions.
One of the most prominent MCRs involving alkynes is the A3 coupling reaction (Aldehyde-Alkyne-Amine coupling). wikipedia.org In this reaction, a terminal alkyne, an aldehyde, and an amine react, typically in the presence of a metal catalyst (e.g., copper or gold), to form a propargylamine. "this compound" could, in principle, participate as the alkyne component in an A3 coupling, leading to the formation of complex propargylamines with a chiral ether moiety. The reaction of arabinogalactan (B145846) propargyl ethers in A3-coupling reactions has been demonstrated, showcasing the feasibility of using complex propargyl ethers in this transformation. researchgate.netnih.gov
Another significant MCR is the Pauson-Khand reaction , a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, catalyzed by cobalt or other transition metals, to yield a cyclopentenone. scripps.eduwikipedia.org Intramolecular versions of this reaction are particularly powerful for the synthesis of fused bicyclic systems. A molecule containing both the "this compound" moiety and an alkene could undergo an intramolecular Pauson-Khand reaction to generate complex polycyclic structures with high diastereoselectivity. The use of allyl propargyl ethers in solid-phase Pauson-Khand reactions has been shown to be effective. scripps.edu
These MCRs offer an efficient pathway to rapidly build molecular complexity from simple precursors. The incorporation of "this compound" or its derivatives into such reactions would provide access to a diverse range of novel chemical entities with potential applications in various fields.
Table 4: Multicomponent Reactions Potentially Involving "this compound"
| Multicomponent Reaction | Reactants | Product | Potential Application |
| A3 Coupling | Aldehyde, Amine, "this compound" | Propargylamine derivative | Synthesis of biologically active nitrogen-containing compounds |
| Pauson-Khand Reaction | Alkene, Carbon Monoxide, "this compound" | Substituted cyclopentenone | Construction of complex polycyclic natural product skeletons |
Chemical Reactivity, Transformation Mechanisms, and Reaction Pathways
Alkyne Functionalization Reactions of the Propynyl (B12738560) Moiety
The terminal alkyne is a versatile functional group, enabling the construction of more complex molecular architectures through various transformations.
Hydrofunctionalization involves the addition of a hydrogen atom and another group across the carbon-carbon triple bond.
Hydroboration: The hydroboration of terminal alkynes, followed by oxidation, is a key method for producing aldehydes or ketones. In the case of tert-butyl 1-methyl-2-propynyl ether, the reaction with borane (B79455) (BH₃) or its derivatives proceeds in a concerted, anti-Markovnikov fashion. libretexts.org The boron atom adds to the terminal, less sterically hindered carbon of the alkyne, while the hydrogen atom adds to the internal carbon. libretexts.org This regioselectivity is driven by both steric and electronic effects. The subsequent oxidation of the resulting vinylborane (B8500763) intermediate with reagents like hydrogen peroxide (H₂O₂) in a basic medium replaces the boron atom with a hydroxyl group, yielding an enol that tautomerizes to the corresponding aldehyde. The reaction exhibits syn-stereochemistry, with both hydrogen and boron adding to the same face of the triple bond. libretexts.org Ruthenium-catalyzed hydroborations can lead to trans-addition products, offering an alternative stereochemical outcome. researchgate.netnih.gov
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkyne follows Markovnikov's rule, where the hydrogen atom attaches to the carbon atom that already bears more hydrogen atoms (the terminal carbon). This proceeds via an electrophilic addition mechanism, forming a vinyl carbocation intermediate. The stability of this intermediate dictates the regioselectivity. The halide ion then attacks the more substituted carbon, leading to the formation of a vinyl halide.
Hydrometallation: This reaction involves the addition of a metal hydride (M-H) bond across the alkyne. It is a powerful method for generating vinylmetallic reagents, which are valuable intermediates in organic synthesis. The stereochemistry and regiochemistry of the addition are highly dependent on the metal used and the reaction conditions.
Table 1: Representative Hydrofunctionalization Reactions of Propargyl Ethers
| Reaction Type | Reagent(s) | Key Intermediate | Primary Product Type | Regioselectivity | Stereoselectivity |
|---|---|---|---|---|---|
| Hydroboration-Oxidation | 1. BH₃-THF or 9-BBN 2. H₂O₂, NaOH | Vinylborane | Aldehyde | Anti-Markovnikov libretexts.org | Syn-addition libretexts.org |
| Hydrohalogenation | HBr or HCl | Vinyl cation | Vinyl Halide | Markovnikov | Mixture of Syn and Anti |
| Ruthenium-Catalyzed Hydroboration | Pinacolborane, [Cp*RuCl]₄ | Alkenyl boronate | Vinylboronate | Distal to branching | Trans-addition nih.gov |
The alkyne moiety of this compound can participate as a 2π-electron component in various cycloaddition reactions to form cyclic structures.
[2+2+2] Cycloaddition: This reaction involves the combination of three alkyne units, or a combination of alkynes and alkenes, to form a six-membered ring. Transition-metal catalysts, often based on cobalt, rhodium, or nickel, are typically required to mediate this transformation, which provides a powerful route to substituted benzene (B151609) derivatives. nih.gov A metal-free variant can proceed through a cascade of pericyclic reactions, initiated by an intramolecular ene reaction. nih.gov
[2+2] Cycloaddition: The reaction of the alkyne with an alkene can lead to the formation of a four-membered cyclobutene (B1205218) ring. This process can be promoted by Lewis acids, particularly in reactions involving ynamides and propargyl silyl (B83357) ethers. rsc.orgrsc.org Furthermore, tert-butyl alkynyl ethers can serve as precursors to ketenes, which then undergo intramolecular [2+2] cycloadditions with a tethered alkene to produce fused cyclobutanones. nih.gov
Diels-Alder Reaction: The alkyne can act as a dienophile in a [4+2] cycloaddition with a conjugated diene. These reactions typically require high temperatures but can be facilitated by Lewis acid catalysis. The reaction of the propynyl ether with a diene would yield a cyclohexadiene derivative.
Huisgen 1,3-Dipolar Cycloaddition: This is a reaction between a 1,3-dipole (such as an azide (B81097) or a nitrile oxide) and a dipolarophile (the alkyne) to form a five-membered heterocycle. organic-chemistry.orgwikipedia.org The copper-catalyzed version of the reaction between an azide and a terminal alkyne (Azide-Alkyne Cycloaddition or CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective synthesis of 1,2,3-triazoles. nih.gov The reaction is believed to proceed through a concerted pericyclic mechanism. organic-chemistry.orgnih.gov
Palladium- and copper-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon bonds, and the terminal alkyne of this compound is an excellent substrate for these transformations.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. researchgate.netnih.gov It is a highly reliable method for the synthesis of arylalkynes and conjugated enynes. sustech.edu.cn The mechanism involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetallation to a palladium(II) complex, followed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org For the propynyl ether, this would first require conversion of the terminal alkyne into an alkynylzinc reagent. This is typically achieved by deprotonation with a strong base followed by the addition of a zinc halide (e.g., ZnCl₂). organic-chemistry.org The resulting alkynylzinc species can then be coupled with various organic halides. This method is noted for its high functional group tolerance. organic-chemistry.orgnih.gov
Table 2: Key Cross-Coupling Reactions of the Propynyl Moiety
| Reaction Name | Catalyst System | Coupling Partners | Bond Formed | Key Features |
|---|---|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, CuI, Base (e.g., NEt₃) | Terminal Alkyne + Aryl/Vinyl Halide | C(sp)-C(sp²) | Reliable, widely used for arylalkynes. nih.gov |
| Negishi Coupling | Pd(PPh₃)₄ or Ni(acac)₂ | Alkynylzinc + Aryl/Vinyl Halide | C(sp)-C(sp²) | High functional group tolerance, requires pre-formation of organozinc reagent. wikipedia.orgorganic-chemistry.org |
While this compound is a propargyl ether, it can undergo rearrangement reactions to form allenic or allylic isomers. A prominent example is the Claisen rearrangement, which is a nih.govnih.gov-sigmatropic rearrangement. psu.edu For this to occur, the propargyl ether would first need to be converted to a propargyl vinyl ether. The subsequent rearrangement, often catalyzed by transition metals like gold(I) or palladium(II), yields homoallenic alcohols or aldehydes with a high degree of stereoselectivity. organic-chemistry.orgresearchgate.net Gold(I) catalysis, in particular, has been shown to be highly effective for this transformation, proceeding under mild conditions with excellent chirality transfer from an enantioenriched starting material. psu.eduresearchgate.net Base-catalyzed isomerization of related allyl ethers, often using reagents like potassium tert-butoxide (t-BuOK), can stereoselectively produce (Z)-propenyl ethers. researchgate.net
Cleavage and Rearrangement Reactions of the Ether Linkage
The tert-butyl ether group is known for its stability to many reagents but can be cleaved under specific, typically acidic, conditions. libretexts.org
The cleavage of ethers by strong acids like HBr or HI is a classic reaction in organic chemistry. masterorganicchemistry.com The mechanism depends on the structure of the ether. Ethers with primary alkyl groups react via an Sₙ2 mechanism, while ethers with a tertiary alkyl group, such as this compound, cleave via a mechanism involving a stabilized carbocation. libretexts.org
Upon treatment with a strong acid (e.g., HBr, HI, or trifluoroacetic acid), the ether oxygen is protonated, converting the alkoxy group into a good leaving group (an alcohol). vaia.comwikipedia.org Due to the high stability of the resulting tert-butyl cation, the C-O bond cleaves heterolytically in an Sₙ1 or E1 pathway. libretexts.orgwikipedia.org
Sₙ1 Pathway: The protonated ether loses butan-2-ol to form a stable tertiary carbocation. This cation is then attacked by a nucleophile (e.g., a halide ion) to form a tert-butyl halide. wikipedia.org
E1 Pathway: The tert-butyl cation can also lose a proton from an adjacent carbon to a weak base, resulting in the formation of 2-methylpropene (isobutylene). This elimination pathway often competes with the Sₙ1 pathway, especially at higher temperatures or with non-nucleophilic acids. libretexts.orgvaia.com
The other product of the cleavage is but-3-yn-2-ol. Because the tert-butyl group readily forms a stable carbocation, these cleavage reactions are often fast and can occur at moderate temperatures. libretexts.org
Thermal Rearrangements (e.g., Claisen-type rearrangements)
While specific studies on the thermal rearrangements of this compound are not extensively documented, the structural motifs present in the molecule—an allyl-like propargyl group and an ether linkage—suggest the potential for sigmatropic rearrangements, such as the Claisen rearrangement. The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that typically involves the researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether to form a γ,δ-unsaturated carbonyl compound or an ortho-allyl phenol, respectively.
For an analogue of this compound, a hypothetical Claisen-type rearrangement would necessitate the presence of a vinyl ether moiety. If the propargyl ether were to isomerize to an allene, a subsequent rearrangement could be envisioned. However, the classic Claisen rearrangement requires heating and proceeds through a concerted pericyclic transition state. The stereochemistry of the starting material can influence the stereochemistry of the product, often proceeding via a chair-like transition state.
It is important to note that without experimental data for this compound, any discussion of its thermal rearrangement remains speculative and based on the established principles of similar ether systems.
Radical Reactions and Fragmentation Pathways
The propargyl moiety in this compound is susceptible to radical reactions. Recent research has demonstrated that propargyl ethers can undergo radical rearrangement reactions to form α,β-unsaturated aldehydes, often facilitated by photoredox and nickel catalysis. acs.org These reactions typically proceed through a sequence of steps: radical addition to the alkyne, a 5-exo-trig cyclization, and subsequent β-scission. acs.org This type of reactivity highlights a pathway for the functionalization of the propargyl group.
In the context of radical-involved 1,4-aryl migration of aryl propargyl ethers, the reaction can be initiated by the addition of a radical to the alkyne, triggering the migration of the aryl group. acs.org While this compound does not possess an aryl group for migration, similar radical addition and cyclization pathways could be envisioned, potentially leading to fragmentation or rearrangement products. The stability of the propargyl radical itself is a key factor in these reactions, and the self-recombination of two propargyl radicals is a known pathway for the formation of benzene and other C6H6 isomers in high-temperature environments. nih.gov
The fragmentation pathways of such ethers under radical conditions would likely involve the cleavage of the weakest bonds. The C-O bond of the tert-butyl group is prone to cleavage, and the propargylic C-H bonds are also potential sites for radical abstraction.
Reactivity of the Tert-butyl Group
The tert-butyl group in this compound significantly influences its reactivity, primarily due to steric hindrance and the stability of the tert-butyl cation. A key reaction of tert-butyl ethers is their cleavage under acidic conditions. libretexts.orgmasterorganicchemistry.com This reaction proceeds via a mechanism where the ether oxygen is first protonated by a strong acid, forming an oxonium ion. masterorganicchemistry.comvaia.com Due to the stability of the resulting tertiary carbocation, the cleavage of the bond between the oxygen and the tert-butyl group occurs readily, following an E1 or SN1 pathway. libretexts.org
For instance, the acid-induced cleavage of tert-butyl cyclohexyl ether yields cyclohexanol (B46403) and 2-methylpropene, a reaction that proceeds through an E1 elimination mechanism. vaia.com Similarly, it is expected that treatment of this compound with a strong acid, such as trifluoroacetic acid, would lead to the formation of but-3-yn-2-ol and 2-methylpropene. libretexts.org The tert-butyl group essentially acts as a protecting group for the alcohol, which can be removed under acidic conditions.
The bulky nature of the tert-butyl group also provides steric shielding to the ether oxygen, which can affect its nucleophilicity and the accessibility of adjacent reactive sites.
Chemo-, Regio-, and Stereoselectivity in Reactions of this compound
The concepts of chemo-, regio-, and stereoselectivity are crucial in understanding the reactions of multifunctional molecules like this compound.
Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, the primary reactive sites are the alkyne and the ether linkage. A reagent could selectively react with the triple bond, for example, through addition reactions, while leaving the ether bond intact. Conversely, as discussed, strong acids would selectively cleave the tert-butyl ether. libretexts.org
Regioselectivity concerns the site of bond formation or cleavage. In addition reactions to the unsymmetrical alkyne, the regioselectivity would be dictated by electronic and steric factors. For instance, in the hydroboration-oxidation of the terminal alkyne, the boron would be expected to add to the terminal carbon, leading to the formation of an aldehyde after oxidation.
Stereoselectivity involves the preferential formation of one stereoisomer over another. masterorganicchemistry.com For reactions that could generate a new stereocenter, such as the reduction of the ketone that would be formed from the hydration of the alkyne, the choice of reducing agent could lead to the selective formation of one diastereomer. In catalytic enantioselective reactions, it is possible to introduce a propargyl group with high stereocontrol. nih.gov While specific studies on this compound are not available, the principles of stereoselective synthesis would apply to its transformations. masterorganicchemistry.com
Metal-Catalyzed Transformations
The propargyl group is a versatile handle for a variety of metal-catalyzed transformations. Palladium-catalyzed reactions, in particular, are widely used for the functionalization of alkynes. For instance, palladium-catalyzed coupling reactions, such as the Sonogashira coupling, could be employed to extend the carbon chain at the terminal alkyne position.
Nickel-catalyzed substitution reactions of propargyl halides with organotitanium reagents have been reported to produce allenes or alkynes, demonstrating the utility of transition metals in activating the propargylic position. rsc.org While the substrate here is an ether, metal-catalyzed activation of the C-H bonds of the propargyl group or addition to the alkyne are plausible pathways for transformation.
Iron-mediated propargylic C-H etherification has also been explored as a method for the synthesis of propargyl ethers from simple alkynes. nih.gov This suggests that the C-H bonds adjacent to the alkyne in this compound could be targets for metal-catalyzed functionalization. Furthermore, palladium-catalyzed formation of aryl tert-butyl ethers from unactivated aryl halides has been developed, showcasing the utility of metal catalysis in forming the tert-butyl ether linkage itself. organic-chemistry.org
The following table summarizes the potential reactivity of this compound based on the discussed principles:
| Reaction Type | Potential Reagents/Conditions | Expected Outcome | Relevant Section |
| Thermal Rearrangement | Heat | researchgate.netresearchgate.net-Sigmatropic rearrangement (speculative) | 3.2.2 |
| Radical Rearrangement | Photoredox/Ni Catalysis | Formation of α,β-unsaturated aldehydes | 3.2.3 |
| Acid-Catalyzed Cleavage | Strong Acid (e.g., TFA, HI) | But-3-yn-2-ol and 2-methylpropene | 3.3 |
| Hydroboration-Oxidation | 1. BH3-THF; 2. H2O2, NaOH | 1-(tert-butoxy)propan-2-one | 3.4 |
| Sonogashira Coupling | Aryl halide, Pd catalyst, Cu(I) | Substituted alkyne | 3.5 |
Advanced Spectroscopic and Analytical Characterization Methodologies
Elucidation of Stereochemical Configuration via Advanced NMR Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules. For a chiral compound like tert-butyl 1-methyl-2-propynyl ether, advanced NMR experiments are indispensable for determining its stereochemical configuration.
To resolve the signals of enantiomers in a racemic mixture of this compound, chiral shift reagents (CSRs) are employed. These are typically lanthanide complexes, such as derivatives of europium or praseodymium, which can reversibly bind to the ether oxygen. This interaction forms diastereomeric complexes that exhibit different NMR chemical shifts.
A common choice for this purpose is a europium(III) complex containing a chiral ligand, for instance, tris[3-(trifluoromethylhydroxymethylene)-d-camphorato] europium(III). capes.gov.br The addition of such a reagent to a solution of the racemic ether would lead to the splitting of proton signals that are in proximity to the ether oxygen. For example, the singlet of the tert-butyl group and the quartet of the methine proton would each be resolved into two distinct signals, one for each enantiomer. The degree of separation, or enantiomeric shift difference (ΔΔδ), is dependent on the concentration of the chiral shift reagent. capes.gov.br
Table 1: Hypothetical ¹H NMR Chemical Shift Data for this compound in the Presence of a Chiral Shift Reagent
| Proton | Chemical Shift (ppm) without CSR | Chemical Shift (ppm) with CSR (R-enantiomer) | Chemical Shift (ppm) with CSR (S-enantiomer) |
| (CH₃)₃C- | 1.25 | 1.35 | 1.38 |
| -O-CH(CH₃)- | 4.10 | 4.25 | 4.30 |
| -CH(CH₃)- | 1.40 | 1.52 | 1.56 |
| ≡C-H | 2.45 | 2.50 | 2.51 |
Note: The data in this table is hypothetical and serves to illustrate the expected effect of a chiral shift reagent.
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques used to determine the spatial proximity of atoms within a molecule. These experiments are crucial for elucidating the preferred conformation and, in some cases, the relative configuration of chiral centers.
For this compound, a NOESY or ROESY spectrum would reveal correlations between protons that are close in space, typically within 5 Å. For instance, a cross-peak between the protons of the tert-butyl group and the methine proton of the 1-methyl-2-propynyl group would indicate a spatial proximity, providing information about the conformational preferences around the ether linkage. Similarly, correlations between the methine proton and the terminal alkyne proton could further constrain the possible conformations.
While often used in mass spectrometry, deuterium (B1214612) labeling can also provide valuable mechanistic insights in NMR studies, particularly for tracking reaction pathways or understanding dynamic processes. For this compound, selective deuterium labeling could be used to unambiguously assign proton signals and to study potential rearrangements or exchange processes. For instance, synthesizing the compound with a deuterated tert-butyl group would simplify the proton spectrum, allowing for a clearer analysis of the remaining signals.
High-Resolution Mass Spectrometry for Molecular Ion and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule and for probing its fragmentation behavior under ionization. For this compound, HRMS would provide the accurate mass of the molecular ion, confirming its chemical formula as C₈H₁₄O.
The fragmentation of ethers in a mass spectrometer is characterized by several common pathways, including alpha-cleavage and the loss of alkyl radicals. miamioh.eduyoutube.com For this compound, the following fragmentation pathways are anticipated:
Loss of a methyl radical (•CH₃): The tert-butyl group can readily lose a methyl radical to form a stable tertiary carbocation, resulting in a fragment ion at m/z [M-15]⁺. researchgate.netresearchgate.net
Loss of the tert-butyl group: Cleavage of the C-O bond can lead to the loss of a tert-butyl radical, generating a protonated 1-methyl-2-propynyl fragment.
Alpha-cleavage: Cleavage of the bond alpha to the ether oxygen on the propynyl (B12738560) side could lead to the formation of a stabilized oxonium ion.
Table 2: Predicted High-Resolution Mass Spectrometry Fragmentation Data for this compound
| m/z (calculated) | Ion Formula | Fragmentation Pathway |
| 126.1045 | C₈H₁₄O | Molecular Ion |
| 111.0810 | C₇H₁₁O | Loss of •CH₃ |
| 69.0704 | C₅H₉ | Loss of •OC(CH₃)₃ |
| 57.0704 | C₄H₉ | tert-butyl cation |
Note: The data in this table is based on theoretical fragmentation patterns.
Vibrational Spectroscopy for Functional Group and Bond Analysis (IR, Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule.
The IR spectrum of this compound is expected to show characteristic absorption bands for the alkyne and ether functional groups. A sharp, weak band around 3300 cm⁻¹ would correspond to the ≡C-H stretching vibration, while the C≡C triple bond stretch would appear as a weak to medium band in the 2100-2140 cm⁻¹ region. The C-O-C stretching vibration of the ether linkage is expected to produce a strong band in the 1070-1150 cm⁻¹ range. The presence of the tert-butyl group would be indicated by characteristic C-H bending vibrations. osti.gov
Raman spectroscopy would complement the IR data. The C≡C triple bond, being a relatively non-polar bond, would be expected to show a strong signal in the Raman spectrum, which is often weak in the IR spectrum.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
| ≡C-H Stretch | ~3300 | IR |
| C-H Stretch (sp³) | 2850-3000 | IR, Raman |
| C≡C Stretch | 2100-2140 | IR (weak), Raman (strong) |
| C-O-C Stretch | 1070-1150 | IR (strong) |
Note: The data in this table is based on characteristic functional group frequencies.
X-ray Crystallography of Derived Crystalline Intermediates and Products
X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional atomic structure of a molecule. youtube.com For a non-crystalline compound like this compound, this technique is applied to solid, crystalline derivatives or intermediates formed during its synthesis or subsequent reactions.
The process involves directing a beam of X-rays onto a single crystal of a suitable derivative. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. youtube.com By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be generated. From this map, the precise arrangement of atoms and the detailed molecular structure, including bond lengths and angles, can be elucidated. youtube.com
While specific X-ray crystallographic data for derivatives of this compound are not widely reported, the general approach would involve reacting the ether to form a stable, crystalline solid. Examples of potential crystalline derivatives for alkyne-containing molecules include metal complexes or products from cycloaddition reactions. For instance, tungsten-alkyne complexes have been characterized by single-crystal X-ray diffraction, revealing detailed structural information. acs.org Similarly, the reaction of alkynes can yield crystalline products whose structures are confirmed by X-ray analysis. acs.org
Table 1: Illustrative Data from X-ray Crystallographic Analysis of a Hypothetical Crystalline Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 8.15 |
| c (Å) | 15.60 |
| β (°) | 95.5 |
| Volume (ų) | 1295 |
| Z | 4 |
| R-factor | 0.045 |
Note: This table is illustrative of the type of data obtained from an X-ray crystallography experiment and does not represent actual data for a derivative of this compound.
Chromatographic Methods for Purity Assessment and Separation (HPLC, GC)
Chromatographic techniques are indispensable for the purification and purity assessment of organic compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for these purposes. iitg.ac.in
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique used to separate, identify, and quantify components in a mixture. For a compound like this compound, reversed-phase HPLC would likely be the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase.
A general approach for the HPLC analysis of alkynes may involve chiral columns, especially for the separation of enantiomers, sometimes after derivatization to form cobalt-complexes to aid in detection and resolution. nih.gov The selection of the column, mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water), flow rate, and detector (typically a UV detector) would be optimized to achieve the best separation of the target compound from any impurities.
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds. Given the likely volatility of this compound, GC is a highly suitable method for assessing its purity. The sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase.
For propargyl ethers and related compounds, GC is routinely used to determine purity, with specifications often requiring a purity of 98% or higher. avantorsciences.comsigmaaldrich.com The choice of the GC column is critical for effective separation. A capillary column with a nonpolar or medium-polarity stationary phase would be appropriate. The oven temperature program, carrier gas flow rate, and detector (commonly a Flame Ionization Detector - FID) are key parameters that are adjusted to optimize the separation.
Table 2: Typical Parameters for GC and HPLC Analysis
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm) | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 1-2 mL/min | 0.5-1.5 mL/min |
| Detector | Flame Ionization Detector (FID) | UV-Vis Detector (e.g., at 210 nm) |
| Oven Temperature | Temperature programmed (e.g., 50°C to 250°C at 10°C/min) | Isocratic or gradient elution at ambient temperature |
| Injection Volume | 1 µL (split or splitless) | 10-20 µL |
Note: This table presents typical starting parameters for the GC and HPLC analysis of a volatile organic compound and would require optimization for this compound.
Theoretical and Computational Chemistry Investigations
Electronic Structure Calculations (e.g., DFT, ab initio, MP2)
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic distribution. Methods like Density Functional Theory (DFT), ab initio, and Møller-Plesset perturbation theory (MP2) are standard for such investigations.
While no dedicated publications detailing extensive electronic structure calculations for isolated tert-butyl 1-methyl-2-propynyl ether were identified, its known reactivity as an inactivator of CYP enzymes suggests a specific electronic profile. nih.govnih.gov The presence of the propargyl group is key to its mechanism of action. One study mentions the use of DFT to obtain optimized geometries for related ligands in the context of P450 2E1 inactivation. researchgate.net
Geometry optimization aims to find the lowest energy arrangement of atoms in a molecule. For a flexible molecule like this compound, conformational analysis is crucial to identify the most stable conformers.
Specific studies detailing the full conformational landscape and optimized geometric parameters (bond lengths, angles, and dihedrals) for the isolated ether are not present in the surveyed literature. However, its conformation is an implicit parameter in homology modeling and substrate docking studies that investigate its binding within the active site of CYP enzymes. nih.govresearchgate.net These studies position the molecule within the enzyme's active site to rationalize its reactivity.
To illustrate the type of data obtained from a geometry optimization study, the following table presents hypothetical optimized parameters for a stable conformer of this compound, which would typically be calculated using a method like DFT with a suitable basis set.
Table 1: Hypothetical Geometric Parameters for this compound (Note: The following data is illustrative and not from a published computational study on this specific molecule.)
| Parameter | Bond/Angle | Value (Angstroms/Degrees) |
| Bond Lengths | C(tert-butyl)-O | 1.45 Å |
| O-C(propargyl) | 1.42 Å | |
| C(propargyl)-C≡ | 1.47 Å | |
| C≡C | 1.21 Å | |
| C≡C-H | 1.06 Å | |
| Bond Angles | C(tert-butyl)-O-C(propargyl) | 118.0° |
| O-C(propargyl)-C≡ | 109.5° | |
| C(propargyl)-C≡C | 178.0° |
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energy and localization of these orbitals can predict how a molecule will interact with other species.
A specific FMO analysis for this compound has not been reported in the available literature. Such an analysis would be valuable for understanding its reactivity, particularly the susceptibility of the acetylenic group to oxidation by enzymes like cytochrome P450. The HOMO is likely localized on the electron-rich alkyne π-system, making it susceptible to electrophilic attack, which is consistent with its proposed mechanism of action.
Table 2: Illustrative Frontier Molecular Orbital Energies (Note: The following data is illustrative and not from a published computational study on this specific molecule.)
| Orbital | Energy (eV) |
| HOMO | -9.5 |
| LUMO | +1.2 |
| HOMO-LUMO Gap | 10.7 |
Reaction Mechanism Elucidation via Transition State Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms and characterizing transition states. For this compound (often abbreviated as BMP), its reaction mechanism has been investigated in the context of its inactivation of CYP enzymes. nih.govnih.gov
The proposed mechanism involves the enzymatic oxidation of the terminal acetylenic carbon, which leads to the formation of a highly reactive ketene (B1206846) intermediate. nih.govacs.org This intermediate then covalently binds to the enzyme, causing inactivation. This can occur through adduction to the prosthetic heme group or to an amino acid residue in the apoprotein. nih.govnih.govresearchgate.net
While explicit transition state modeling for this process has not been detailed, homology modeling and substrate docking studies have been employed to rationalize the experimental findings. nih.govresearchgate.net These models show that the molecule can bind in the active site of enzymes like CYP2B1 in close proximity to both the heme iron and key amino acid residues, such as threonine, facilitating the oxidation and subsequent covalent modification. researchgate.net
Prediction of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic properties, such as vibrational (IR, Raman) and nuclear magnetic resonance (NMR) spectra. These predictions can aid in the interpretation of experimental data.
No computational studies focused on predicting the spectroscopic parameters of this compound were found in the reviewed literature. However, experimental spectral data for this compound are available in commercial databases. For instance, its Near-Infrared (NIR) and Raman spectra are part of spectral libraries, which can be used for identification purposes. ir-spectra.comscribd.com
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, including conformational changes and interactions with the surrounding environment, such as solvent molecules or a protein active site.
While MD simulations of isolated this compound to study solvent effects have not been reported, MD has been used to investigate its interaction with cytochrome P450. nih.gov These studies have suggested that specific residues, such as Thr302 in CYP2B4, may play a role in stabilizing the heme adducts formed during the inactivation process. nih.gov Such simulations provide insight into the dynamic nature of the enzyme-inhibitor complex.
Strategic Roles in Advanced Organic Synthesis
As a Chiral Building Block in Complex Molecule Synthesis
Chiral building blocks are enantiomerically pure compounds used as starting materials for the synthesis of complex, stereochemically defined molecules, which is crucial in the development of pharmaceuticals and agrochemicals. nih.gov The pharmaceutical industry, in particular, has a rising demand for such chiral intermediates to improve drug efficacy, as biological targets are themselves chiral and interact specifically with one enantiomer of a drug. nih.govresearchgate.net
Tert-butyl 1-methyl-2-propynyl ether possesses a stereogenic center at the carbon atom bearing the methyl group. When prepared in an enantiomerically pure form, it serves as a valuable chiral building block. The defined stereochemistry at this center can be transferred through multiple synthetic steps to control the stereochemistry of the final target molecule. This is a powerful strategy known as "chiral pool synthesis," where readily available chiral molecules are used as a source of chirality.
The utility of this building block lies in the orthogonal reactivity of its two key functional groups: the alkyne and the protected alcohol. The terminal alkyne can be elaborated through a variety of carbon-carbon bond-forming reactions, while the tert-butyl ether remains robust, preserving the integrity of the chiral alcohol center for later transformations. This allows for the stereocontrolled synthesis of complex structures such as polyketides, alkaloids, and other natural products.
As a Protecting Group Strategy for Alcohols or Alkynes (Methodology Research)
In organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. youtube.com The tert-butyl ether moiety in this compound serves as a robust protecting group for the secondary alcohol.
The tert-butyl group is typically installed under acidic conditions and is valued for its high stability across a wide range of reaction conditions, including strongly basic, nucleophilic, organometallic, reducing, and many oxidizing environments. pearson.comorganic-chemistry.org This stability makes it a "workhorse" protecting group in many synthetic campaigns. stackexchange.com While silyl (B83357) ethers are also common, tert-butyl ethers offer a different profile of reactivity and stability, being particularly resistant to fluoride (B91410) ions, which readily cleave silyl ethers. stackexchange.com
The deprotection of a tert-butyl ether is typically achieved under strong acidic conditions, such as with trifluoroacetic acid (TFA), which allows for selective removal without affecting other acid-labile groups that might be cleaved under milder acidic conditions. organic-chemistry.orgstackexchange.com This orthogonality is a key aspect of protecting group strategy, enabling chemists to unmask different functional groups at various stages of a synthesis.
Table 1: Comparative Stability of Common Alcohol Protecting Groups
| Protecting Group | Abbreviation | Stable to Strong Bases (e.g., LDA, NaH) | Stable to Nucleophiles (e.g., RMgX, RLi) | Stable to Oxidation (e.g., PCC, Swern) | Stable to Reduction (e.g., LiAlH4, H2/Pd) | Cleavage Conditions |
|---|---|---|---|---|---|---|
| tert-Butyl ether | tBu | Yes | Yes | Yes | Yes | Strong Acid (e.g., TFA, HCl) |
| Tetrahydropyranyl ether | THP | Yes | Yes | Yes | Yes | Mild Acid (e.g., p-TsOH, H3O+) |
| Benzyl (B1604629) ether | Bn | Yes | Yes | No (to some) | No (Hydrogenolysis) | H2/Pd, Na/NH3 |
| tert-Butyldimethylsilyl ether | TBDMS | Yes | Yes | Yes | Yes | Acid, Fluoride Ions (e.g., TBAF) |
While the tert-butyl group protects the alcohol, the molecule's structure does not inherently protect the alkyne. The terminal C-H bond of the alkyne is acidic and can be reactive. In scenarios where the alkyne needs protection, it would have to be derivatized separately, for instance, by reaction with a silyl halide to form a silyl-capped alkyne.
Precursor to Structurally Diverse Organic Scaffolds
The terminal alkyne of this compound is a highly versatile functional group, capable of undergoing a wide array of chemical transformations. This makes the molecule an excellent precursor for generating structurally diverse organic scaffolds. The reactivity of the C-C triple bond allows for its conversion into various other functional groups and ring systems.
Key transformations of the alkyne moiety include:
Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions to form stable 1,2,3-triazole rings, a common scaffold in medicinal chemistry.
Coupling Reactions: It can undergo Sonogashira coupling with aryl or vinyl halides to form more complex internal alkynes, extending the carbon skeleton of the molecule.
Reduction: The alkyne can be selectively reduced. Hydrogenation with Lindlar's catalyst yields a cis-alkene, while dissolving metal reduction (e.g., Na/NH3) produces a trans-alkene. Complete reduction to the corresponding alkane is also possible.
Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne can lead to the formation of ketones or aldehydes, respectively, introducing new carbonyl functionality.
Cycloadditions: The alkyne can act as a dienophile or dipolarophile in various cycloaddition reactions, leading to the formation of carbocyclic and heterocyclic ring systems.
The ability to perform these transformations while the chiral alcohol remains protected allows for the systematic construction of complex molecules with precise control over functionality and stereochemistry.
Table 2: Potential Scaffolds from Alkyne Transformations
| Reaction Type | Reagents | Resulting Functional Group/Scaffold |
|---|---|---|
| Azide-Alkyne Cycloaddition | R-N3, Cu(I) catalyst | 1,4-disubstituted 1,2,3-Triazole |
| Sonogashira Coupling | R-X, Pd catalyst, Cu(I) co-catalyst | Internal Alkyne (R-C≡C-R') |
| Partial Reduction (cis) | H2, Lindlar's Catalyst | Z-Alkene |
| Partial Reduction (trans) | Na, NH3 (liquid) | E-Alkene |
| Hydration (Markovnikov) | H2O, H2SO4, HgSO4 | Methyl Ketone |
| Hydroboration-Oxidation | 1. Sia2BH or 9-BBN; 2. H2O2, NaOH | Aldehyde |
| Pauson-Khand Reaction | Co2(CO)8, Alkene | Cyclopentenone |
Integration into Multi-Step Organic Synthesis Pathways
The distinct reactivity and stability of the functional groups in this compound make it an ideal component for integration into complex, multi-step synthetic pathways. libretexts.org A key principle in multi-step synthesis is the ability to selectively manipulate one part of a molecule while others remain unchanged. chegg.comchegg.com
A typical synthetic strategy involving this molecule would proceed as follows:
Elaboration of the Alkyne: The terminal alkyne is modified first. For example, a Sonogashira coupling could be used to attach an aromatic ring system. Throughout this step, the tert-butyl ether protects the chiral alcohol from the basic and organometallic reagents.
Modification of the New Structure: Further reactions could be carried out on the newly introduced part of the molecule. For instance, functional groups on the aromatic ring could be manipulated.
Deprotection: Once the alkyne side of the molecule is fully constructed, the tert-butyl group is removed using strong acid to reveal the free secondary alcohol.
Elaboration of the Alcohol: The newly deprotected alcohol can then undergo further reactions, such as oxidation to a ketone, esterification, or use as a nucleophile in a substitution reaction.
This sequential approach allows for the controlled and predictable assembly of a target molecule, minimizing side reactions and maximizing yield. The robustness of the tert-butyl ether is critical to the success of such a pathway, ensuring the survival of the sensitive chiral alcohol through numerous synthetic steps.
Influence on Stereoselectivity in Subsequent Reactions
The presence of a pre-existing stereocenter in a reactant can significantly influence the stereochemical outcome of subsequent reactions at nearby functional groups, a phenomenon known as substrate-controlled stereoselectivity. In this compound, the chiral center adjacent to the alkyne, along with the sterically bulky tert-butyl group, can direct the facial selectivity of addition reactions across the triple bond.
For example, during the catalytic hydrogenation of the alkyne to an alkene, the catalyst is likely to coordinate to the less sterically hindered face of the molecule. The chiral center and the large tert-butyl group create a biased steric environment, guiding the approach of hydrogen from one direction over the other. This can lead to the preferential formation of one diastereomer of the product.
Similarly, in reactions such as epoxidation of the corresponding alkene (formed after alkyne reduction) or additions of nucleophiles to the triple bond, the existing chirality can direct the approach of the incoming reagent. This principle is fundamental to asymmetric synthesis, where the goal is to create new stereocenters with a high degree of control. The strategic placement of the chiral center and the bulky protecting group in this compound makes it a potentially powerful tool for controlling stereoselectivity in the synthesis of complex chiral molecules. uwindsor.ca
Structure Reactivity Relationship Studies
Influence of Stereochemistry on Reaction Outcomes and Selectivity
The carbon atom bearing the methyl group in tert-butyl 1-methyl-2-propynyl ether is a chiral center. This means the compound can exist as two enantiomers, (R)- and (S)-tert-butyl 1-methyl-2-propynyl ether.
The stereochemistry at this chiral center is expected to significantly influence the outcomes of reactions, particularly those involving chiral reagents or catalysts. In such reactions, the two enantiomers would likely react at different rates, leading to kinetic resolution. Furthermore, diastereoselectivity would be a critical consideration in reactions that create a new stereocenter. For instance, in an addition reaction to the alkyne moiety, the existing chiral center would direct the approach of the incoming reagent, favoring the formation of one diastereomer over the other.
However, specific studies quantifying the diastereomeric or enantiomeric excess in reactions involving this compound are not available in the reviewed literature. General principles suggest that reactions at the propargylic position of chiral propargyl alcohols and their derivatives can proceed with high stereoselectivity, often influenced by the nature of the catalyst and reaction conditions. acs.orgacs.org
Electronic Effects of Substituents on Reactivity Profiles
The reactivity of the acetylenic group in this compound is modulated by the electronic effects of its substituents: the tert-butoxy (B1229062) group and the methyl group.
The tert-butoxy group, being an ether, is generally considered an electron-donating group (EDG) through resonance, where the oxygen lone pairs can donate electron density. numberanalytics.com It also exerts an electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. For alkynes, electron-donating groups tend to increase the electron density of the triple bond, making it more susceptible to electrophilic attack. numberanalytics.com Conversely, electron-withdrawing groups (EWGs) decrease electron density, which can make the alkyne more reactive towards nucleophiles, especially in conjugate addition reactions if the alkyne is activated by a suitable EWG. acs.org
The methyl group is a weak electron-donating group through induction and hyperconjugation. This would further enhance the electron density of the alkyne bond, albeit to a lesser extent than the ether oxygen.
Steric Hindrance and its Impact on Reaction Pathways
The tert-butyl group is a very bulky substituent and is well-known for exerting significant steric hindrance. researchgate.netlibretexts.org This steric bulk would play a crucial role in controlling the regioselectivity and stereoselectivity of reactions involving this compound.
The large size of the tert-butyl group would hinder the approach of reactants to the ether oxygen and the adjacent chiral carbon. libretexts.orgwikipedia.org In reactions involving the alkyne moiety, the tert-butyl group, although not directly attached to the triple bond, could influence the trajectory of incoming reagents, potentially favoring attack at the terminal alkyne carbon.
For reactions at the chiral center, such as nucleophilic substitution, the tert-butyl group would likely disfavor an SN2-type mechanism due to the steric congestion it creates, which would impede the required back-side attack. libretexts.org This is a general principle observed for tert-butyl substituted systems. masterorganicchemistry.com
Table 1: A-Values for Common Substituents
| Substituent | A-Value (kcal/mol) |
| -H | 0 |
| -CH₃ | 1.70 |
| -CH₂CH₃ | 1.75 |
| -CH(CH₃)₂ | 2.15 |
| -C(CH₃)₃ | ~4.9 |
| -OH | 0.87 |
| -Cl | 0.53 |
| -Br | 0.43 |
A-values quantify the steric bulk of a substituent by measuring the energy difference between axial and equatorial conformers on a cyclohexane (B81311) ring. A higher A-value indicates greater steric bulk. The tert-butyl group has one of the highest A-values, highlighting its significant steric demand. masterorganicchemistry.comlibretexts.org
Conformation-Reactivity Correlations
The reactivity of this compound is intrinsically linked to its preferred conformation. The rotation around the single bonds, particularly the C-O bond and the bond between the chiral carbon and the alkyne, will determine the spatial arrangement of the reactive groups.
The Curtin-Hammett principle would apply to reactions of this molecule, stating that the product ratio is determined by the difference in the free energies of the transition states, not by the relative populations of the ground-state conformers. acs.org However, the energies of these transition states are influenced by the steric and electronic properties of the conformers from which they derive.
Future Research Trajectories and Unexplored Potential
Development of Novel Catalytic Systems for Transformations of the Compound
Currently, there is a notable gap in the scientific literature regarding the development of novel catalytic systems specifically designed for the transformations of Tert-butyl 1-methyl-2-propynyl ether. While its synthesis is established, its reactivity and potential as a substrate in various catalytic reactions remain largely unexplored. Future research could focus on employing a range of homogeneous and heterogeneous catalysts to unlock new reaction pathways. For instance, transition-metal catalysts could be investigated for their potential to activate the propargyl group, leading to novel carbon-carbon and carbon-heteroatom bond formations. The development of enzymatic or chemoenzymatic systems for the selective transformation of this ether could also open up new avenues for its application in fine chemical synthesis.
Integration into Flow Chemistry Methodologies
The integration of this compound into flow chemistry methodologies is another area that is currently underexplored in published research. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. Future investigations could explore the use of this compound in continuous-flow synthesis, potentially as a reactant or a building block for more complex molecules. The stability and reactivity of this compound under various flow conditions, including different temperatures, pressures, and catalyst systems, would be a key area of investigation.
Bio-inspired Synthetic Applications and Mechanistic Studies (Non-clinical)
The most significant body of research concerning this compound lies in its application as a mechanism-based inactivator of cytochrome P450 (P450) enzymes. This bio-inspired application has provided valuable insights into the catalytic mechanisms of these crucial enzymes.
Mechanism-based inactivators are compounds that are converted by the target enzyme into a reactive intermediate, which then covalently modifies and inactivates the enzyme. This compound has been instrumental in studying the function and structure of various P450 isoforms, particularly CYP2E1, CYP2B1, and CYP2B4. nih.govacs.orgacs.orgresearchgate.netnih.govvanderbilt.educhemicke-listy.cznih.gov
Studies have shown that this compound inactivates P450 enzymes in a time-, concentration-, and NADPH-dependent manner. acs.org The inactivation process involves the formation of adducts to the heme prosthetic group and, in some cases, to the apoprotein. nih.govacs.org The structural determination of these adducts has provided critical information about the active site topology of these enzymes. vanderbilt.edu
Kinetic studies have been performed to determine the parameters of inactivation, including the maximal rate of inactivation (kinact) and the inhibitor concentration at half the maximal rate (KI). For example, the inactivation of cytochrome P450 2E1 by this compound has been characterized with specific kinetic values. acs.org
| P450 Isoform | Inactivator | KI (mM) | kinact (min-1) | t1/2 (min) |
|---|---|---|---|---|
| P450 2E1 | This compound | 0.1 | 0.12 | 5.9 |
| P450 2E1 T303A | This compound | 1.0 | 0.07 | 10.2 |
Furthermore, research on mutants of these enzymes, such as the T303A mutant of P450 2E1, has utilized this compound to probe the role of specific amino acid residues in the catalytic mechanism and in proton delivery to the active site. researchgate.net Beyond its role in enzyme inactivation studies, this compound has also been listed as a building block in the combinatorial synthesis of glucagon antagonists, highlighting its potential in the development of therapeutic agents. google.com
Design of Advanced Analytical Probes Incorporating the Compound
The unique chemical structure of this compound, particularly the presence of the propargyl group, suggests its potential for incorporation into advanced analytical probes. The terminal alkyne can readily participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This functionality could be exploited to attach fluorescent dyes, biotin tags, or other reporter molecules.
Future research could focus on designing and synthesizing probes based on this scaffold for various applications, including:
Activity-based protein profiling (ABPP): Probes could be designed to target specific enzymes, allowing for their detection and quantification in complex biological samples.
Imaging agents: By attaching a fluorophore, this compound could be transformed into a probe for visualizing the localization and activity of target molecules within cells or tissues.
Currently, there is a lack of specific research in the scientific literature detailing the design and application of such analytical probes derived from this compound.
Exploration of New Reaction Classes and Mechanistic Hypotheses
Beyond its established role as a P450 inactivator, the reactivity of this compound opens the door to exploring new reaction classes and formulating novel mechanistic hypotheses. The interplay between the ether linkage and the propargyl group could lead to interesting and unexpected chemical transformations under various conditions.
Future research could investigate:
Rearrangement reactions: The propargyl ether moiety could be susceptible to various rearrangement reactions, such as the Claisen or nih.govmarketpublishers.com-Wittig rearrangements, potentially leading to the synthesis of novel molecular scaffolds.
Cyclization reactions: The alkyne functionality could be utilized in intramolecular or intermolecular cyclization reactions to construct carbocyclic and heterocyclic systems.
Radical reactions: The susceptibility of the propargylic position to radical abstraction could be explored in the context of radical-mediated transformations.
Detailed mechanistic studies, including computational modeling and kinetic analysis, would be crucial to understanding the underlying principles of these potential new reactions.
Potential for Industrial Chemical Processes and Solvent Applications (Non-fuel)
At present, there is no readily available information in the scientific literature to suggest any current or potential large-scale industrial chemical processes or non-fuel solvent applications for this compound. Its specialized nature and likely higher cost of synthesis compared to common industrial solvents would probably limit its use in bulk applications.
However, its unique properties might make it suitable for niche applications where specific solvency or reactivity is required. Future research could explore its potential as:
A reaction medium: For specific chemical transformations where its ether and alkyne functionalities could play a beneficial role in stabilizing intermediates or influencing reaction pathways.
An extraction solvent: For the selective extraction of specific compounds from complex mixtures.
A building block in materials science: The propargyl group could be used for polymerization or for functionalizing surfaces.
A thorough evaluation of its physical and chemical properties, as well as its toxicological and environmental profile, would be necessary before any potential industrial application could be considered.
Q & A
Q. What synthetic methodologies are recommended for preparing tert-butyl 1-methyl-2-propynyl ether with high purity?
The synthesis of this compound typically involves Williamson ether synthesis or nucleophilic substitution reactions between a propargyl alcohol derivative (e.g., 1-methyl-2-propynol) and a tert-butyl halide. Key considerations include:
- Use of anhydrous conditions to avoid hydrolysis of intermediates.
- Catalytic bases like NaH or KOH to deprotonate the alcohol.
- Purification via fractional distillation or column chromatography to achieve >98% purity, as noted in reagent-grade specifications .
Q. Which analytical techniques are optimal for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR can identify characteristic peaks (e.g., tert-butyl group at δ ~1.2 ppm and acetylenic protons at δ ~1.9–2.1 ppm).
- Gas Chromatography-Mass Spectrometry (GC-MS) : Validates purity and molecular weight (expected m/z: ~126 g/mol for the molecular ion).
- Infrared Spectroscopy (IR) : Confirms ether (C-O-C stretch ~1100 cm) and alkyne (C≡C stretch ~2100 cm) functional groups .
Advanced Research Questions
Q. How does this compound act as a mechanism-based inactivator of cytochrome P450 enzymes, and what experimental approaches validate this?
In studies on CYP2B1 , this compound (BMP) inactivates the enzyme via covalent modification of the heme or apoprotein. Key methodologies include:
- UV-visible spectroscopy : Monitors heme degradation (absorbance loss at 450 nm).
- Kinetic analysis : Measures time-dependent inactivation rates () and inhibitor concentration dependencies ().
- Mutagenesis studies : Comparing wild-type and mutant enzymes (e.g., T205A) reveals residue-specific interactions critical for inactivation .
Q. What methodological considerations resolve contradictions in inactivation kinetics between this compound and structurally related acetylenic compounds?
Discrepancies in inactivation efficiency (e.g., BMP vs. 4-tert-butylphenylacetylene) arise from differences in:
- Steric accessibility : Bulkier substituents may hinder binding to the enzyme active site.
- Electrophilic reactivity : Alkyne positioning relative to catalytic heme iron influences covalent adduct formation.
- Assay conditions : Use of stopped-flow kinetics and isotopic labeling (e.g., H-BMP) can clarify mechanistic pathways .
Q. How can researchers mitigate instability of this compound in prolonged biochemical assays?
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.
- Low-temperature storage : Store at –20°C in amber vials to reduce thermal degradation.
- Stabilizers : Add radical scavengers (e.g., BHT) to inhibit polymerization of the acetylenic moiety .
Data Analysis and Experimental Design
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity studies?
Q. How should researchers design controls to distinguish between specific and non-specific enzyme inhibition by this compound?
- Negative controls : Use inactive analogs (e.g., tert-butyl methyl ether) to rule out non-specific effects.
- Pre-incubation with substrates : Competitive inhibition assays (e.g., with 7-ethoxycoumarin for CYP2B1) confirm mechanism-based inactivation.
- Heme reconstitution : Add exogenous heme to rescued enzymes to verify covalent modification .
Safety and Handling in Academic Settings
Q. What protocols ensure safe handling of this compound in laboratory environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
